3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS No.:
Cat. No.: VC14544548
Molecular Formula: C13H8FN3O
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8FN3O |
|---|---|
| Molecular Weight | 241.22 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H |
| Standard InChI Key | WZPIGDJATCAREO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Introduction
Synthesis and Preparation
The synthesis of oxadiazole-pyridine hybrids typically involves:
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Condensation Reactions: Fluorophenyl oxadiazole precursors react with pyridine derivatives under controlled conditions (e.g., POCl₃-mediated cyclization) .
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Stepwise Functionalization:
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Substitution Chemistry: Pyridine derivatives are introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
Example Synthesis Pathway (for 4-substituted analog):
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Step 1: Synthesis of 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbohydrazide from imidazolidine-1-carbonyl chloride and hydrazine .
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Step 2: Reaction with 4-fluorobenzoyl chloride to form N′-(4-fluorobenzoyl) derivatives .
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Step 3: Cyclization using POCl₃ to generate the oxadiazole core .
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Step 4: Coupling with pyridine-4-yl intermediates to yield the final product.
Biological Activity and Research Findings
While direct data on 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is scarce, structurally related compounds exhibit notable bioactivity:
Key Observations:
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Fluorine Substitution: Enhances lipophilicity and metabolic stability, improving drug-like properties .
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Oxadiazole Core: Facilitates hydrogen bonding with biological targets, critical for enzyme inhibition .
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Pyridine Ring: Contributes to π-π stacking interactions with DNA or proteins .
Applications in Drug Discovery
Targeted Therapeutic Areas
Structure-Activity Relationships (SAR)
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Positional Isomerism: The 3- vs. 4-substituted pyridine derivatives may exhibit distinct electronic and steric profiles, influencing binding affinity .
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Fluorine Effects: The electron-withdrawing fluorine atom modulates reactivity and solubility, balancing hydrophobicity and target engagement .
Data Tables and Supporting Information
Key Physical Properties (4-Substituted Analog)
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| Solubility | Not available | – |
| InChI | InChI=1S/C13H8FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
| LogP | ~2.9 (estimated) | ChemDiv (SA72-0763) |
Comparative Analysis of Oxadiazole Derivatives
| Compound | Molecular Weight | Key Substituents | Biological Focus |
|---|---|---|---|
| 3a (1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]imidazolidin-2-one) | 326.30 g/mol | 4-Fluorophenyl, imidazolidinone | Insecticidal |
| SA72-0763 | 396.46 g/mol | Piperidine, methoxyethyl | PPI modulation |
| 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | 195.61 g/mol | 5-Methyl, chloro | Anticancer |
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis routes and low yields (e.g., 40–50% in ) necessitate optimization for scalability.
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Biological Data Gaps: Lack of direct pharmacokinetic (PK) and pharmacodynamic (PD) studies for the 3-substituted isomer.
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Toxicity Concerns: Fluorine-containing compounds may exhibit off-target effects, requiring rigorous safety profiling .
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